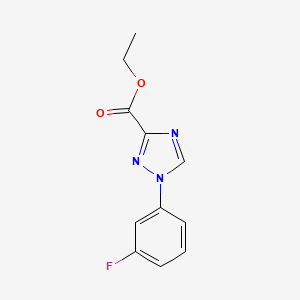
Ethyl 1-(3-fluorophenyl)-1h-1,2,4-triazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3-fluorophenyl)-1h-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a fluorophenyl group, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-fluorophenyl)-1h-1,2,4-triazole-3-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives. For instance, 3-fluorobenzoyl hydrazine can react with ethyl formate under acidic conditions to form the triazole ring.
Esterification: The resulting triazole intermediate can be esterified using ethanol and an acid catalyst to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(3-fluorophenyl)-1h-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(3-fluorophenyl)-1h-1,2,4-triazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent. Triazole derivatives are known for their ability to inhibit enzymes and proteins critical for the survival of pathogens and cancer cells.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in biological assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound can be utilized in the synthesis of other complex molecules and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of Ethyl 1-(3-fluorophenyl)-1h-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing the enzymes from catalyzing their respective reactions.
Protein Binding: It can bind to proteins, altering their structure and function, which can lead to the inhibition of biological pathways critical for cell survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole-3-carboxylates: These compounds share the triazole ring and carboxylate group but may have different substituents on the triazole ring.
Fluorophenyl Triazoles: Compounds with a fluorophenyl group attached to the triazole ring.
Uniqueness
Ethyl 1-(3-fluorophenyl)-1h-1,2,4-triazole-3-carboxylate is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for enzyme inhibition, while the ethyl ester group can influence its solubility and reactivity.
Eigenschaften
CAS-Nummer |
1245645-46-8 |
|---|---|
Molekularformel |
C11H10FN3O2 |
Molekulargewicht |
235.21 g/mol |
IUPAC-Name |
ethyl 1-(3-fluorophenyl)-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H10FN3O2/c1-2-17-11(16)10-13-7-15(14-10)9-5-3-4-8(12)6-9/h3-7H,2H2,1H3 |
InChI-Schlüssel |
AMSQNQMOIDCYCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C=N1)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




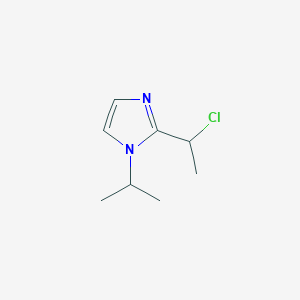

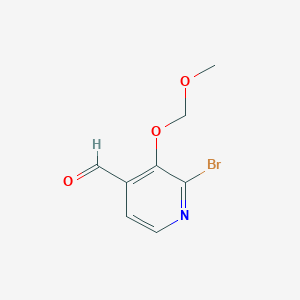

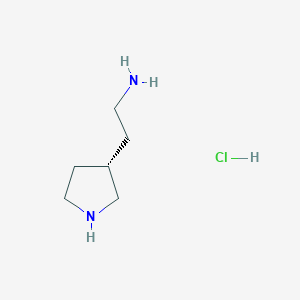
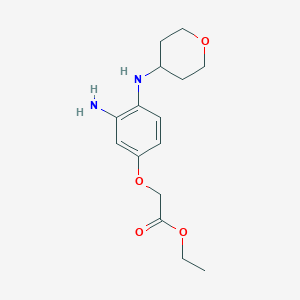



![1H-Pyrazolo[4,3-g]benzothiazol-7-amine](/img/structure/B13974206.png)


